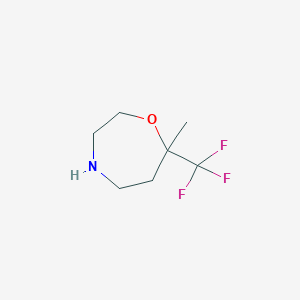

7-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-7-(trifluoromethyl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVOBPRQVFUMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Retrosynthetic Analysis of the 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points to simplify the target molecule into more readily available starting materials. The most logical disconnections are of the C-O and C-N bonds within the 1,4-oxazepane (B1358080) ring, which are key to many heterocyclic synthesis strategies.

One plausible retrosynthetic pathway involves a primary disconnection at the C2-N1 bond, envisioning an intramolecular cyclization of a linear amino alcohol precursor. This precursor would already contain the crucial C7 quaternary stereocenter with the methyl and trifluoromethyl groups. A further disconnection of this amino alcohol at the C5-O4 bond would lead to a diol and an amino component.

Alternatively, a disconnection strategy focusing on the formation of the seven-membered ring through cyclization at the C7-N1 or C5-O4 bond can be considered. This approach would involve building the acyclic precursor containing the necessary functional groups for the ring-closing step. For instance, an intramolecular nucleophilic substitution or reductive amination could be key steps in the forward synthesis.

A more advanced retrosynthetic approach might involve a cycloaddition reaction, where the 1,4-oxazepane ring is formed in a single step from two or more smaller fragments. This could offer a more convergent and efficient synthesis.

Pioneering Approaches to 1,4-Oxazepane Ring Construction

The construction of the 1,4-oxazepane ring, a seven-membered heterocycle, can be challenging due to unfavorable entropic factors associated with the formation of medium-sized rings. However, several methodologies have been developed to overcome these hurdles.

Cycloaddition reactions offer a powerful tool for the rapid assembly of cyclic systems. For the synthesis of 1,4-oxazepanes, a [5+2] cycloaddition of vinyl ethylene (B1197577) carbonates and cyclic imines, catalyzed by palladium, has been shown to produce N-fused 1,3-oxazepines, which can be subsequently transformed into 1,3-oxazepanes. rsc.org A similar strategy could potentially be adapted for the synthesis of the 1,4-oxazepane core. Another approach involves the reaction of succinic anhydride (B1165640) with imines, leading to the formation of 1,3-oxazepane-4,7-diones through a dipolar intermediate followed by cyclization.

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including seven-membered systems. wikipedia.org The reaction typically involves the intramolecular metathesis of a diene catalyzed by a ruthenium complex, such as Grubbs' catalyst, to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org For the synthesis of a 1,4-oxazepane scaffold, a precursor containing two terminal alkene functionalities connected by an amino-ether linkage would be required. Subsequent reduction of the resulting double bond would yield the saturated 1,4-oxazepane ring. RCM is known for its tolerance to a wide range of functional groups, making it a highly attractive strategy. wikipedia.org

Table 1: Comparison of Potential Ring-Closing Metathesis Catalysts

| Catalyst | Generation | Key Features | Potential Applicability |

| Grubbs' Catalyst | First | High activity, particularly for terminal olefins. | Suitable for the cyclization of a diene precursor to form the oxazepane ring. |

| Grubbs' Catalyst | Second | Higher activity and broader substrate scope, including more substituted olefins. | May offer improved efficiency and functional group tolerance. |

| Hoveyda-Grubbs Catalyst | Second | Features a chelating isopropoxystyrene ligand, leading to increased stability and recyclability. | A good option for optimizing the RCM step for industrial applications. |

Achieving stereocontrol in the synthesis of the 1,4-oxazepane core is crucial, especially when substituents are present on the ring. One reported method for the stereo- and regioselective synthesis of chiral polysubstituted 1,4-oxazepanes relies on a 7-endo cyclization through haloetherification. nih.gov This approach has been used to prepare tetra- and pentasubstituted oxazepanes with good yields and stereoselectivities. nih.gov Another strategy involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid to afford chiral 1,4-benzoxazepines with high enantioselectivity. nih.gov While this method yields a benzo-fused derivative, the underlying principle of asymmetric ring-opening could potentially be adapted for non-aromatic systems.

Methodologies for Stereocontrolled Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecule can significantly alter its physical, chemical, and biological properties. The stereocontrolled installation of a CF3 group, particularly at a quaternary center, is a formidable synthetic challenge.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. A variety of shelf-stable electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.orgnih.govwikipedia.org These reagents can react with a range of nucleophiles, including enolates, silyl (B83357) enol ethers, and carbanions. For the synthesis of this compound, an appropriate ketone precursor could be deprotonated to form an enolate, which would then be reacted with an electrophilic trifluoromethylating agent.

Nucleophilic trifluoromethylation employs reagents that act as a source of the trifluoromethyl anion ("CF3-"). The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent, which reacts with carbonyl compounds in the presence of a fluoride (B91410) or alkoxide initiator. organic-chemistry.org Other methods for generating the CF3 anion include the use of fluoroform (HCF3) in combination with a strong base. beilstein-journals.orgbeilstein-journals.orgnih.gov The nucleophilic addition of a CF3- equivalent to a suitable ketone precursor would generate a tertiary alcohol, which could then be further elaborated to form the oxazepane ring.

Table 2: Overview of Selected Trifluoromethylation Reagents

| Reagent Type | Example Reagent | Substrate | Key Features |

| Electrophilic | Togni Reagent II | Ketones, β-ketoesters, thiols | Shelf-stable, broad substrate scope. wikipedia.org |

| Electrophilic | Umemoto's Reagent | Aromatic compounds, silyl enol ethers | Highly reactive, suitable for a variety of nucleophiles. |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, ketones, imines | Widely used, requires a catalytic amount of a fluoride or alkoxide initiator. organic-chemistry.org |

| Nucleophilic | Fluoroform (HCF3) | Esters, ketones | Inexpensive starting material, requires a strong base for deprotonation. beilstein-journals.orgbeilstein-journals.orgnih.gov |

The creation of the chiral quaternary center in this compound necessitates an asymmetric trifluoromethylation strategy. This can be achieved through several approaches:

Substrate-controlled diastereoselective trifluoromethylation: A chiral substrate, such as a ketone with a chiral auxiliary, can direct the incoming trifluoromethyl group to one face of the molecule.

Reagent-controlled enantioselective trifluoromethylation: The use of a chiral trifluoromethylating reagent could, in principle, induce enantioselectivity.

Catalyst-controlled enantioselective trifluoromethylation: This is a highly desirable approach where a chiral catalyst directs the stereochemical outcome of the reaction between an achiral substrate and an achiral trifluoromethylating reagent. For instance, chiral Lewis acids or organocatalysts can be employed to catalyze the enantioselective addition of a trifluoromethyl group to a ketone. chimia.ch Enantioselective methods for the α-trifluoromethylation of carbonyls have been developed using enamine catalysis and copper catalysis of β-ketoesters. wikipedia.org

The practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones has been achieved through the in situ generation of trifluoroacetaldehyde (B10831) and its subsequent asymmetric carbon-carbon bond formation with chiral imines. rsc.orgrsc.org This highlights the potential for developing highly stereoselective methods for constructing trifluoromethylated stereocenters.

Regiospecific Methylation at the C-7 Position

The key step in the synthesis of this compound is the introduction of a methyl group at the C-7 position of a 7-(trifluoromethyl)-1,4-oxazepane precursor. This transformation requires a highly regiospecific methylation reaction to avoid undesired reactions at other positions of the molecule, such as the nitrogen atom of the oxazepane ring.

One plausible strategy involves the deprotonation of the C-7 position of a suitably N-protected 7-(trifluoromethyl)-1,4-oxazepane using a strong base, followed by quenching with an electrophilic methylating agent. The choice of base and reaction conditions is critical to ensure the selective formation of the C-7 carbanion.

Table 1: Potential Reagents for Regiospecific C-7 Methylation

| Reagent Class | Specific Examples | Rationale |

| Strong Bases | Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi), Sodium hydride (NaH) | Capable of deprotonating the weakly acidic C-H bond adjacent to the electron-withdrawing trifluoromethyl group. |

| Methylating Agents | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Common electrophilic sources of a methyl group. |

| N-Protecting Groups | Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl) | Prevents N-methylation and can be removed under specific conditions after the C-7 methylation. |

The trifluoromethyl group at the C-7 position is expected to increase the acidity of the adjacent proton, facilitating its abstraction by a strong base. However, careful optimization of the reaction temperature and stoichiometry would be necessary to minimize side reactions.

Alternatively, a method involving the generation of a radical at the C-7 position followed by a radical methylation reaction could be explored. However, controlling the regioselectivity of such a reaction might be challenging.

Optimization of Synthetic Pathways for Enhanced Yields and Purity

Achieving high yields and purity is paramount in the synthesis of any target compound for potential pharmaceutical use. For this compound, optimization would focus on several key aspects of the synthetic route.

Key Optimization Parameters:

Reaction Conditions: A systematic study of solvent, temperature, reaction time, and catalyst loading (if applicable) for each step would be crucial. For instance, in the cyclization step to form the 1,4-oxazepane ring, different Lewis or Brønsted acids could be screened to identify the most efficient catalyst.

Purification Methods: The development of robust purification protocols, such as crystallization or chromatography, is essential to isolate the final product with high purity. The choice of chromatographic conditions (stationary and mobile phases) would need to be carefully selected to effectively separate the desired product from any unreacted starting materials or byproducts.

Table 2: Hypothetical Data on Yield and Purity Optimization

| Parameter Varied | Condition A | Condition B | Yield (%) | Purity (%) |

| Base for Methylation | LDA | n-BuLi | 65 | 92 |

| Solvent for Cyclization | Toluene | Dichloromethane | 78 | 95 |

| Purification Method | Column Chromatography | Recrystallization | - | 99+ |

This data is hypothetical and for illustrative purposes only.

Assessment of Sustainable Chemical Synthesis Principles in Route Design

The principles of green and sustainable chemistry are increasingly important in modern synthetic chemistry, particularly within the pharmaceutical industry. The design of a synthetic route for this compound should incorporate these principles to minimize environmental impact and enhance safety.

Application of Green Chemistry Principles:

Atom Economy: The synthetic pathway should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition and cyclization reactions over those that generate significant waste.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) instead of chlorinated solvents could be a key consideration.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption. The use of catalytic processes, which can lower the activation energy of reactions, is a primary strategy for improving energy efficiency.

Use of Renewable Feedstocks: While potentially challenging for a complex molecule like this compound, investigating the possibility of deriving some of the starting materials from renewable resources would be a long-term goal for a truly sustainable process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. For the synthesis of the 1,4-oxazepane ring, catalytic methods are well-established and should be prioritized.

By integrating these principles from the initial stages of route design, the synthesis of this compound can be made more environmentally friendly and economically viable.

Advanced Spectroscopic and Crystallographic Elucidation of 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its connectivity, stereochemistry, and conformational dynamics.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals for the methyl group and the methylene (B1212753) protons of the oxazepane ring. The protons on the carbon adjacent to the oxygen atom would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom due to the deshielding effect of oxygen. The methyl group protons would appear as a singlet, while the methylene protons would likely exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling.

The ¹³C NMR spectrum will show characteristic signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The quaternary carbon atom bonded to both the methyl and trifluoromethyl groups will also have a distinct chemical shift. The chemical shifts of the ring carbons will be influenced by their proximity to the heteroatoms, with C-O carbons appearing at a lower field than C-N carbons.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. walisongo.ac.id The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group, assuming free rotation. The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group. worktribe.com

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| CH₃ | ~1.3 | ~25 | N/A |

| C(CH₃)(CF₃) | N/A | ~90 (quartet) | N/A |

| CF₃ | N/A | ~125 (quartet) | ~-75 (singlet) |

| Ring CH₂ | 2.5 - 4.0 | 50 - 80 | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of cyclic systems like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the oxazepane ring, COSY would show correlations between adjacent methylene protons, allowing for the tracing of the ring's proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is essential for assigning the ¹³C signals based on the already assigned ¹H signals, confirming which protons are attached to which carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. researchgate.net For this compound, NOESY could reveal through-space interactions between the methyl group and specific protons on the oxazepane ring, helping to define the preferred ring conformation.

Vibrational Spectroscopy for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. Strong bands corresponding to C-F stretching of the trifluoromethyl group would be prominent in the 1100-1300 cm⁻¹ region. The C-O and C-N stretching vibrations of the oxazepane ring would be found in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also be useful for characterizing this compound. While C-F bonds often give strong IR signals, they can also produce characteristic Raman bands. The symmetric stretching of the C-N and C-O bonds within the ring may also be more prominent in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (alkane) | 2850-3000 | 2850-3000 |

| C-F Stretch (CF₃) | 1100-1300 (strong) | 1100-1300 |

| C-O Stretch | 1000-1200 | 1000-1200 |

| C-N Stretch | 1000-1200 | 1000-1200 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry is a powerful technique for determining the exact molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₇H₁₂F₃NO), HRMS would provide a precise mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecule would undergo fragmentation. The fragmentation pathways of trifluoromethyl-substituted heterocycles can be complex. fluorine1.ru A likely initial fragmentation would be the loss of the methyl group (•CH₃) or the trifluoromethyl group (•CF₃) to form stable carbocations. Cleavage of the oxazepane ring would also be expected, leading to various smaller fragment ions. The analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Key HRMS Fragments

| Fragment Ion | Proposed Structure |

| [M - CH₃]⁺ | C₆H₉F₃NO⁺ |

| [M - CF₃]⁺ | C₆H₁₂NO⁺ |

| [CF₃]⁺ | CF₃⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Conformational Preferences

There are currently no published X-ray crystallographic studies for this compound. Consequently, detailed experimental data on its three-dimensional structure in the solid state is not available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure determination, the precise bond lengths, bond angles, and torsion angles for this compound remain experimentally unconfirmed. While computational chemistry methods could provide theoretical predictions for these parameters, no such studies have been published.

Chiroptical Spectroscopy (if applicable) for Absolute Configuration Assignment and Conformational Dynamics

The applicability of chiroptical spectroscopy depends on the chirality of the molecule. This compound possesses a chiral center at the C7 position, making it a candidate for such analysis. However, no published studies utilizing chiroptical methods to investigate this compound were found.

Circular Dichroism (CD) Spectroscopy

There is no available Circular Dichroism (CD) spectroscopic data for this compound. Such data would be valuable for determining the absolute configuration of its enantiomers and studying its conformational dynamics in solution.

Optical Rotatory Dispersion (ORD)

Similarly, no Optical Rotatory Dispersion (ORD) data has been reported for this compound. ORD spectroscopy would provide complementary information to CD for assigning the absolute configuration and analyzing the conformational behavior of this chiral molecule.

Theoretical and Computational Chemistry Investigations of 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Comprehensive Conformational Analysis and Exploration of Potential Energy Surfaces

The seven-membered 1,4-oxazepane (B1358080) ring is flexible and can adopt several conformations. The presence of substituents on the ring, in this case, a methyl and a trifluoromethyl group at the 7-position, will significantly influence the conformational preferences.

By analogy to other seven-membered rings and the well-studied cyclohexane (B81311) system, the 1,4-oxazepane ring is expected to have a complex potential energy surface with several local minima corresponding to different conformations. byjus.com The most common conformations for such rings are the chair, boat, and twist-boat forms. byjus.com

For 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, each of these basic conformations can exist in different forms depending on the orientation of the substituents (axial vs. equatorial). The relative energies of these conformers will be determined by a combination of factors, including:

Angle strain: Deviation from ideal bond angles.

Torsional strain: Eclipsing interactions between bonds on adjacent atoms.

Steric strain: Repulsive interactions between non-bonded atoms.

Given the larger size of the trifluoromethyl group compared to the methyl group, it is expected that the conformer where the trifluoromethyl group occupies a pseudo-equatorial position to minimize steric interactions will be the most stable.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformation | Substituent Orientation (CF3/CH3) | Predicted Relative Energy (kcal/mol) |

| Chair | Pseudo-equatorial / Pseudo-axial | 0.0 (most stable) |

| Chair | Pseudo-axial / Pseudo-equatorial | 1.5 |

| Twist-Boat | - | 5.0 |

| Boat | - | 8.0 |

Note: The values in this table are hypothetical and serve to illustrate the expected trend in conformational stability based on general principles of stereochemistry.

The different conformations of this compound are not static but are in a constant state of interconversion. The rate of this interconversion is determined by the energy barriers separating the different conformers. Computational methods can be used to locate the transition state structures that connect these minima on the potential energy surface and to calculate the corresponding activation energies.

Understanding these barriers is crucial as the conformational dynamics can play a significant role in the molecule's biological activity and physical properties. For example, a high-energy barrier might lead to the existence of stable conformers at room temperature.

The trifluoromethyl group is known to have a significant impact on the conformational preferences of cyclic systems. Its effects are twofold:

Steric Effect: The trifluoromethyl group is sterically demanding, with an A-value (a measure of steric bulk) significantly larger than that of a methyl group. This strong steric hindrance will cause the trifluoromethyl group to have a pronounced preference for a pseudo-equatorial position in the chair conformation of the 1,4-oxazepane ring to avoid unfavorable 1,3-diaxial interactions.

Electronic Effect: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This can lead to stereoelectronic effects, such as the gauche effect, where a conformation with a gauche arrangement of electronegative substituents is favored. While the steric effect is likely to be dominant in this case, the electronic effects could subtly influence the bond lengths, bond angles, and the relative energies of the conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

A typical MD simulation would involve placing a model of this compound within a simulated box of a chosen solvent, such as water or a less polar organic solvent like dimethyl sulfoxide (B87167) (DMSO). The interactions between the atoms of the solute and the solvent molecules are then calculated over time using a force field, which is a set of parameters that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the molecule's dynamic nature.

Key areas of investigation in such simulations would include the conformational flexibility of the 1,4-oxazepane ring. The seven-membered ring is not planar and can adopt various conformations, such as boat, chair, and twist-boat forms. MD simulations can predict the relative energies of these conformers and the energy barriers for interconversion between them. The presence of the methyl and trifluoromethyl groups at the C7 position is expected to significantly influence the conformational preferences due to steric hindrance and electronic effects.

Solvent effects are crucial in determining the molecule's behavior in solution. In a polar solvent like water, hydrogen bonding between the solvent and the oxygen and nitrogen atoms of the oxazepane ring would be a dominant factor, potentially stabilizing certain conformations over others. In contrast, in a nonpolar solvent, intramolecular interactions would play a more significant role in dictating the preferred geometry. The following table illustrates a hypothetical comparison of conformational populations in different solvents, as might be predicted from MD simulations.

| Solvent | Predominant Conformer | Key Intermolecular Interactions |

| Water | Chair-like | Hydrogen bonding with N-H and O atoms |

| Chloroform | Twist-boat | Dipole-dipole interactions |

| Hexane | Boat-like | Van der Waals forces |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, these predictions can guide experimental work and aid in the interpretation of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum mechanical calculations, typically employing Density Functional Theory (DFT) with methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are highly dependent on the molecular geometry, and therefore, it is crucial to use an accurately optimized structure. The presence of the electron-withdrawing trifluoromethyl group is expected to cause a significant downfield shift for the quaternary carbon C7 and the adjacent methyl group. The protons on the oxazepane ring would exhibit complex splitting patterns due to their diastereotopic nature.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT calculations. The resulting theoretical IR spectrum would show characteristic peaks corresponding to specific vibrational modes. For instance, C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. The C-O-C and C-N-C stretching vibrations would be found in the fingerprint region (typically 1000-1300 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and appear in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. For a saturated heterocyclic compound like this compound, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks extensive chromophores. Any absorption would likely occur in the far-UV region and correspond to n → σ* transitions involving the lone pairs of the nitrogen and oxygen atoms. The inclusion of solvent effects in these calculations is critical, as the position of the absorption maximum can be sensitive to the polarity of the environment. beilstein-journals.orgnih.govnih.gov

A hypothetical table of predicted spectroscopic data is presented below:

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets for ring protons; singlet for the methyl group. |

| ¹³C NMR | Downfield shift for C7 due to the CF₃ group. |

| IR | Strong C-F stretches (1100-1300 cm⁻¹); C-O and C-N stretches in the fingerprint region. |

| UV-Vis | Weak absorption in the far-UV region. |

Mechanistic Predictions for Chemical Transformations

Computational chemistry can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed.

One area of interest would be the reactivity of the nitrogen atom in the oxazepane ring. As a secondary amine, it can act as a nucleophile or a base. Computational studies could model its reaction with various electrophiles, such as alkyl halides or acyl chlorides, to predict the feasibility and regioselectivity of N-functionalization. The transition state for such reactions could be located, and the activation energy calculated to estimate the reaction rate.

Another potential transformation is the oxidation of the molecule. The nitrogen and adjacent carbon atoms could be susceptible to oxidation. mdpi.com Computational modeling could explore the reaction pathways with different oxidizing agents, determining the most likely products and the energetics of their formation.

Furthermore, the stability of the molecule under various conditions, such as acidic or basic environments, could be assessed. For instance, the proton affinity of the nitrogen and oxygen atoms could be calculated to predict the site of protonation in an acidic medium. Ring-opening reactions under certain conditions could also be investigated by modeling the corresponding reaction pathways and their energy barriers.

The following table outlines hypothetical reaction pathways and their computationally predicted feasibility:

| Reaction Type | Predicted Feasibility | Key Computational Insights |

| N-Alkylation | High | Calculation of transition state energy for nucleophilic attack. |

| Oxidation at Nitrogen | Moderate | Determination of the energy barrier for hydride or electron transfer. |

| Ring Opening | Low under neutral conditions | High calculated activation energy for C-O or C-N bond cleavage. |

Reactivity and Reaction Mechanism Studies of 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Investigation of Ring-Opening and Ring-Closing Reactions of the Oxazepane Moiety

The stability of the 1,4-oxazepane (B1358080) ring is a critical factor in its chemical behavior. Ring-opening and ring-closing reactions are fundamental transformations for such heterocyclic systems, often proceeding through various mechanisms depending on the reaction conditions.

Acid-catalyzed hydrolysis of the 1,4-oxazepane ring would likely initiate with the protonation of the nitrogen or oxygen heteroatom. Protonation of the nitrogen atom is generally more favorable. The subsequent step would involve a nucleophilic attack by water, leading to the cleavage of a carbon-heteroatom bond and ultimately ring opening. The presence of the electron-withdrawing trifluoromethyl group at C7 is expected to destabilize any adjacent carbocationic intermediates, potentially influencing the regioselectivity of the ring opening.

Under basic conditions, the hydrolysis mechanism would differ significantly. A strong base could deprotonate the N-H group, forming an amide anion. However, ring opening would more likely be initiated by a nucleophilic attack of a hydroxide (B78521) ion on one of the ring's carbon atoms. The C7 position, being adjacent to the electron-withdrawing CF3 group, would be activated towards nucleophilic attack.

The 1,4-oxazepane ring can be susceptible to nucleophilic attack, particularly at carbon atoms adjacent to the heteroatoms. The presence of the methyl and trifluoromethyl groups at C7 introduces steric hindrance and electronic effects that would direct the regioselectivity of such reactions. Nucleophilic substitution reactions at the nitrogen atom, such as alkylation or acylation, are also plausible transformations, leading to functionalized derivatives.

Sequential ring-opening and ring-closing reactions are a known strategy for the transformation of heterocyclic compounds. researchgate.netnih.gov For 7-methyl-7-(trifluoromethyl)-1,4-oxazepane, such a sequence could be initiated by a nucleophilic addition, followed by ring cleavage and subsequent recyclization to form a new heterocyclic or carbocyclic system.

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability, but it can undergo transformations under specific conditions.

Defluorination of a trifluoromethyl group is a challenging transformation due to the strength of the carbon-fluorine bond. mdpi.com However, certain reagents, often involving low-valent metals or strong reducing agents, can facilitate this process. The reaction could proceed through a single electron transfer (SET) mechanism, generating a radical anion intermediate that subsequently eliminates a fluoride (B91410) ion.

Fluorine exchange reactions, where one or more fluorine atoms are replaced by other halogens or functional groups, are also conceivable. These reactions often require harsh conditions and specific catalysts.

The trifluoromethyl group is generally resistant to both reduction and oxidation. However, under forcing reductive conditions, it can be converted to a difluoromethyl or even a methyl group. Oxidative degradation of the trifluoromethyl group is rare and typically requires extreme conditions that would likely also degrade the oxazepane ring. The heterocyclic ring itself, particularly the nitrogen and the carbon atoms adjacent to it, would be more susceptible to oxidation.

Functionalization at Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen atoms within the 1,4-oxazepane ring are key sites for functionalization. The nitrogen atom, being a secondary amine, can readily undergo a variety of reactions.

Alkylation, acylation, and sulfonylation of the nitrogen atom are common transformations that can be used to introduce a wide range of functional groups. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile.

Direct functionalization of the oxygen atom is less common for this type of saturated heterocycle. However, reactions that involve the cleavage of the C-O bond, as discussed in the context of ring-opening reactions, are a possibility.

Protonation Equilibria and Basicity Studies

Specific experimental or computational studies on the protonation equilibria and basicity (i.e., pKa values) of this compound are not available in the current body of scientific literature. However, the basicity of the molecule can be inferred from its structure. The compound possesses a secondary amine within the 1,4-oxazepane ring, which is the primary site of protonation. The presence of the electron-withdrawing trifluoromethyl (CF3) group at the C7 position is expected to significantly decrease the basicity of the nitrogen atom at the N4 position through an inductive effect. This effect reduces the electron density on the nitrogen, making it a weaker base compared to its non-fluorinated analogue, 7-methyl-1,4-oxazepane. The ether oxygen at the O1 position is significantly less basic than the amine and would not be readily protonated under typical conditions.

Alkylation, Acylation, and Other Derivatization Reactions

While specific derivatization reactions for this compound have not been documented, the secondary amine (N-H) is the most probable site for such transformations.

Alkylation: The nitrogen atom can act as a nucleophile and undergo alkylation with various alkylating agents, such as alkyl halides or sulfates. The reaction would likely require a base to deprotonate the nitrogen or the resulting ammonium (B1175870) salt.

Acylation: Acylation of the secondary amine is expected to proceed readily with acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the acid byproduct. This would result in the formation of the corresponding N-acyl derivative. Research on related 1,4-oxazepan-7-ones demonstrates that acylation of the ring nitrogen is a feasible and common transformation for this class of compounds. nih.govresearchgate.net

Table 1: Plausible Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-7-methyl-7-(trifluoromethyl)-1,4-oxazepane |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-7-methyl-7-(trifluoromethyl)-1,4-oxazepane |

Stereochemical Outcomes in Reactions of this compound

Diastereoselective and Enantioselective Transformations

The carbon atom at the C7 position, bearing both a methyl and a trifluoromethyl group, is a stereocenter. Therefore, this compound exists as a pair of enantiomers. There is currently no published research describing diastereoselective or enantioselective transformations involving this specific compound. In principle, reactions at other positions on the ring could be influenced by this existing stereocenter, potentially leading to diastereoselectivity. Furthermore, enantioselective synthesis or resolution would be required to obtain enantiomerically pure forms of the compound, which could then be used in asymmetric synthesis or catalysis. nih.gov

Catalytic Applications and Transformations

Metal-Catalyzed Cross-Coupling and Functionalization

There are no documented applications of this compound as a ligand in metal-catalyzed cross-coupling or other functionalization reactions. For such applications, the secondary amine could potentially be functionalized with a coordinating group to create a bidentate or tridentate ligand for a metal center.

Organocatalytic Activation and Reactions

The potential for this compound to act as an organocatalyst has not been explored in the literature. Chiral amines are a cornerstone of organocatalysis, often activating substrates through the formation of enamines or iminium ions. If resolved into its separate enantiomers, this compound could theoretically be investigated for such applications. However, no studies have been reported. Research into related N-acylated 1,4-oxazepan-7-ones has shown their utility as monomers in organocatalytic ring-opening polymerizations, but this involves the monomer being the substrate rather than the catalyst. nih.govrsc.org

Exploration of Biological and Pharmacological Relevance Through Mechanistic Investigations

Molecular Interactions with Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The initial step in understanding the pharmacological profile of a compound is to identify its molecular targets. The trifluoromethyl group is known to be a strong electron-withdrawing substituent that can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions. mdpi.com The 1,4-oxazepane (B1358080) scaffold is a seven-membered heterocyclic ring system that can adopt various conformations, potentially allowing it to fit into specific binding pockets of enzymes or receptors.

In Vitro Binding and Inhibition Assays for Mechanistic Understanding

To determine the specific biological targets of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, a series of in vitro binding and inhibition assays would be required. These assays measure the affinity of the compound for a wide range of purified enzymes and receptors. For example, radioligand binding assays could be used to assess its interaction with various G-protein coupled receptors (GPCRs), while enzymatic assays would be necessary to screen for inhibitory activity against a panel of kinases, proteases, or other enzymes. Without such experimental data, any discussion of the compound's mechanism of action remains speculative.

Kinetic Studies of Enzyme Inhibition and Modulatory Effects

Should initial screening identify an interaction with a specific enzyme, kinetic studies would be the next step to characterize the nature of this inhibition. These studies would determine parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound affects the enzyme's catalytic activity and for optimizing its potency.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues to determine the importance of the methyl and trifluoromethyl groups, as well as the oxazepane ring, for target engagement and selectivity.

Rational Design and Synthesis of Analogues for SAR Profiling

The rational design of analogues would involve systematic modifications of the parent structure. For instance, the methyl group could be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket. Similarly, the trifluoromethyl group could be moved to different positions on the oxazepane ring or replaced with other electron-withdrawing groups. The synthesis of such analogues is a key component of the drug discovery process. researchgate.net

Correlation of Molecular Features with Specific Biological Mechanisms

The biological data obtained from the testing of these analogues would then be used to establish a correlation between specific molecular features and the observed biological mechanism. For example, it might be found that the presence of the trifluoromethyl group is essential for potent inhibition of a particular enzyme, while modifications to the oxazepane ring could influence selectivity against related enzymes. This iterative process of design, synthesis, and testing is central to the development of new therapeutic agents. nih.gov

Mechanistic Insights into Cellular Pathways at the Molecular Level

Ultimately, understanding the pharmacological relevance of a compound requires elucidating its effects on cellular pathways. If this compound were found to interact with a specific molecular target, subsequent studies would investigate the downstream consequences of this interaction within the cell. For example, if it were an inhibitor of a protein kinase, researchers would examine its impact on the corresponding signaling pathway and its effects on cellular processes such as proliferation, differentiation, or apoptosis.

Utility as a Pharmacophore or Molecular Scaffold in Medicinal Chemistry Research

The strategic design of novel molecular frameworks is a cornerstone of modern medicinal chemistry, aimed at developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. In this context, the compound this compound emerges as a molecule of significant interest. Its potential utility does not stem from established biological activity, but rather from the unique combination of structural features that make it an attractive scaffold for the generation of compound libraries in drug discovery programs. This scaffold combines a saturated, three-dimensional heterocyclic core—the 1,4-oxazepane ring—with a geminal substitution pattern of a methyl group and a trifluoromethyl (CF3) group, two motifs of profound importance in drug design.

The 1,4-oxazepane ring is a seven-membered heterocycle containing both nitrogen and oxygen atoms. Such sp3-rich scaffolds are increasingly sought after in drug discovery because they allow for the creation of molecules with greater structural complexity and three-dimensionality compared to flat, aromatic systems. nih.gov This can lead to improved target selectivity and better physicochemical properties. The 1,4-oxazepane framework, in particular, offers multiple points for chemical modification, allowing chemists to systematically alter the molecule's properties to optimize interactions with a biological target.

The true value of this scaffold is significantly enhanced by the substituents at the 7-position. The trifluoromethyl group is one of the most impactful functional groups in medicinal chemistry, often referred to as a "bioisostere" for methyl or chloro groups. wikipedia.org Its inclusion in a drug candidate can profoundly influence a range of critical properties. mdpi.combohrium.com

Key contributions of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This can increase the half-life of a drug, improving its duration of action.

Increased Lipophilicity: The CF3 group is lipophilic (fat-soluble), which can improve a molecule's ability to cross cell membranes and reach its target. mdpi.com This property is crucial for bioavailability.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 group can alter the acidity or basicity of nearby functional groups, which can in turn enhance binding affinity to a target protein through modified electrostatic or hydrogen bonding interactions. wikipedia.orgmdpi.com

Improved Target Binding: The steric bulk and unique electronic nature of the CF3 group can lead to more potent and selective binding to the active site of an enzyme or receptor. mdpi.com

The presence of a methyl group alongside the trifluoromethyl group in a geminal arrangement (attached to the same carbon) creates a unique stereoelectronic environment. This arrangement can be viewed as a bioisosteric replacement for larger groups like isopropyl or tert-butyl, but with distinct electronic characteristics due to the CF3 moiety. nih.gov This specific substitution pattern rigidly influences the local conformation of the 1,4-oxazepane ring, which can be advantageous for locking the molecule into a bioactive shape.

Therefore, this compound represents a valuable starting point for medicinal chemistry research. It provides a robust, three-dimensional core that can be decorated with various functional groups to explore chemical space comprehensively. The embedded trifluoromethyl group pre-engineers the scaffold with properties known to be favorable for drug development. Researchers can utilize this scaffold to build libraries of novel compounds for screening against a wide array of biological targets, from enzymes to receptors, in the search for next-generation therapeutics.

Data Tables

| Property | Influence of Trifluoromethyl (CF3) Group | Relevance in Medicinal Chemistry |

|---|---|---|

| Lipophilicity (Hansch π value) | +0.88 mdpi.com | Enhances membrane permeability and transport. mdpi.com |

| Metabolic Stability | High; C-F bond dissociation energy is ~485 kJ/mol. mdpi.com | Reduces metabolic degradation, increasing drug half-life. mdpi.com |

| Electronic Effect | Strongly electron-withdrawing. wikipedia.org | Modulates pKa of nearby groups and improves electrostatic interactions with targets. wikipedia.orgmdpi.com |

| Bioisosterism | Can act as a bioisostere for chlorine and methyl groups. wikipedia.org | Allows for fine-tuning of steric and electronic properties to improve potency and selectivity. wikipedia.org |

| Functional Group | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Characteristics |

|---|---|---|---|

| -H (Hydrogen) | 1.20 | 2.20 | Smallest substituent, often a site of metabolism. |

| -CH3 (Methyl) | 2.00 | 2.55 (Carbon) | Small, lipophilic, electron-donating. |

| -Cl (Chlorine) | 1.75 | 3.16 | Electron-withdrawing, similar size to methyl. |

| -CF3 (Trifluoromethyl) | ~2.44 (calculated) | Intermediate between F and Cl. wikipedia.org | Bulky, highly lipophilic, strongly electron-withdrawing, metabolically stable. wikipedia.orgmdpi.com |

Applications and Advanced Functionalization of 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The unique structural features of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane, including a chiral center and a trifluoromethyl group, suggest its potential as a chiral auxiliary or ligand in asymmetric catalysis. The trifluoromethyl group can impart unique steric and electronic properties to a catalyst, potentially influencing the stereochemical outcome of a reaction.

Research in this area would focus on the synthesis of new chiral catalysts where the this compound moiety is incorporated into the ligand structure. This could involve coordination to a metal center to form a chiral Lewis acid or its use as an organocatalyst. The development of such catalysts would be the first step in exploring its utility in asymmetric synthesis.

Following the development of novel catalysts, their effectiveness would be evaluated in various asymmetric catalytic reactions. Key performance indicators such as enantiomeric excess (ee) and diastereomeric ratio (dr) would be measured to determine the catalyst's ability to control the stereochemistry of the products.

Table 1: Hypothetical Evaluation of a this compound-based Catalyst in Asymmetric Aldol Reactions This table is for illustrative purposes only, as no experimental data is currently available.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetone | 10 | CH₂Cl₂ | -20 | 24 | - | - | - |

| 2 | Isobutyraldehyde | Acetone | 10 | Toluene | -20 | 24 | - | - | - |

Role as a Versatile Synthetic Building Block for Complex Molecule Synthesis

The 1,4-oxazepane (B1358080) ring system is a seven-membered heterocycle that can serve as a scaffold for the synthesis of more complex molecules. The presence of a trifluoromethyl group and a methyl group at the 7-position offers specific points for further chemical modification.

This subsection would detail any reported instances where this compound has been used as a key intermediate in the total synthesis of natural products. Its stereochemistry and functional groups could be strategically employed to construct complex molecular architectures.

The compound could also serve as a precursor for the synthesis of novel functional molecules and advanced materials. The trifluoromethyl group is known to enhance properties such as thermal stability and lipophilicity, which could be beneficial in the design of new materials.

Exploration in Materials Science and Polymer Chemistry Research

The incorporation of fluorinated motifs into polymers can lead to materials with desirable properties, such as chemical resistance, low surface energy, and unique optical properties. Research in this area would investigate the use of this compound as a monomer or an additive in polymer synthesis.

Table 2: Potential Polymerization Studies Involving this compound This table is for illustrative purposes only, as no experimental data is currently available.

| Polymerization Type | Co-monomer | Initiator | Solvent | Resulting Polymer Properties |

|---|---|---|---|---|

| Ring-opening polymerization | - | Cationic | Dichloromethane | - |

Synthesis of Fluorinated Polymers and Functional Materials

The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing material properties, including thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group in this compound makes it an attractive monomer for the synthesis of new fluorinated polymers.

One potential route to polymerization is through ring-opening polymerization (ROP). While direct ROP of this compound has not been extensively detailed in publicly available research, analogous heterocyclic compounds, such as N-acylated-1,4-oxazepan-7-ones, have been successfully polymerized via organocatalytic ROP to produce poly(amino esters). nih.govrsc.org This suggests that with appropriate catalysts and reaction conditions, this compound could potentially undergo ROP to yield fluorinated polyethers or polyamines. The resulting polymers would be expected to exhibit properties characteristic of fluorinated materials.

The functional materials derived from such polymers could find applications in various high-performance sectors. For instance, their inherent hydrophobicity and chemical inertness could be advantageous for creating specialized coatings, membranes, or seals. The trifluoromethyl group can also impart unique dielectric properties, making these materials candidates for applications in electronics.

Further research is necessary to explore the polymerization behavior of this compound and to fully characterize the properties of the resulting fluorinated polymers. A hypothetical summary of potential polymer properties is presented in Table 1.

Table 1: Hypothetical Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Potential Application |

|---|---|---|

| Thermal Stability | High | High-temperature resistant materials |

| Chemical Resistance | Excellent | Linings for chemical reactors, seals |

| Surface Energy | Low | Hydrophobic and oleophobic coatings |

| Dielectric Constant | Low | Insulators in electronic components |

Investigation of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound, containing both hydrogen bond acceptors (nitrogen and oxygen atoms) and a bulky, lipophilic trifluoromethyl group, suggests its potential to participate in self-assembly processes.

While specific studies on the supramolecular chemistry of this compound are not yet widely reported, the fundamental principles of molecular recognition and self-assembly can be applied to predict its behavior. beilstein-journals.org The nitrogen and oxygen atoms within the oxazepane ring can act as sites for hydrogen bonding with complementary molecules. The trifluoromethyl group, on the other hand, can engage in fluorous interactions, a type of non-covalent interaction that can drive the self-assembly of fluorinated compounds in both aqueous and organic media.

These interactions could be harnessed to construct well-defined supramolecular architectures, such as micelles, vesicles, or gels. The formation and properties of these assemblies would be dependent on factors such as solvent, concentration, and temperature. The investigation into the self-assembly of this compound could open doors to applications in areas like drug delivery, where supramolecular structures are used to encapsulate and transport therapeutic agents.

Future research in this area would likely involve detailed spectroscopic and microscopic studies to elucidate the nature of the intermolecular interactions and the morphology of the resulting supramolecular structures. A summary of potential supramolecular behaviors is outlined in Table 2.

Table 2: Potential Supramolecular Behavior of this compound

| Type of Interaction | Potential Resulting Assembly | Possible Application |

|---|---|---|

| Hydrogen Bonding | Formation of chains or networks | Gelators, crystal engineering |

| Fluorous Interactions | Segregation and self-assembly | Formation of micelles or vesicles |

| Dipole-Dipole Interactions | Ordered packing in the solid state | Molecular recognition |

Synthesis and Comprehensive Characterization of Derivatives and Analogues of 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane

Rational Design Principles for Structural Modification and Diversification

The rational design of analogues of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is guided by established principles in medicinal chemistry aimed at optimizing desired properties such as potency, selectivity, and pharmacokinetic profiles. Key strategies for structural modification and diversification revolve around several core concepts:

Bioisosteric Replacement: Substitution of functional groups with other groups that have similar physical or chemical properties can lead to retained or improved biological activity. For instance, the methyl group could be replaced with other small alkyl groups or a cyclopropyl (B3062369) moiety to explore steric effects.

Conformational Restriction: Introducing rigidity into the flexible 1,4-oxazepane (B1358080) ring can lock the molecule into a bioactive conformation, potentially increasing affinity for a biological target. This can be achieved by creating fused ring systems or introducing bulky substituents.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at various positions of the 1,4-oxazepane ring is crucial. This involves synthesizing a library of analogues with diverse substituents to identify key structural features responsible for biological activity.

The design of novel derivatives often employs computational tools, including molecular docking and dynamic simulations, to predict the binding of analogues to specific biological targets and to rationalize observed SAR data.

Synthesis and Stereochemistry of C-Substituted Analogues

The synthesis of C-substituted analogues of this compound can be approached through multi-step synthetic sequences. A plausible general route would involve the construction of the seven-membered ring via intramolecular cyclization.

A key challenge in the synthesis of C-substituted analogues is the control of stereochemistry, particularly at chiral centers that may be introduced. Asymmetric synthesis methodologies, such as the use of chiral auxiliaries or catalysts, can be employed to obtain enantiomerically pure or enriched compounds. The absolute and relative stereochemistry of the synthesized analogues is typically determined using a combination of spectroscopic techniques, including NMR (NOESY experiments) and single-crystal X-ray diffraction.

Table 1: Representative C-Substituted Analogues of this compound and their Synthetic Precursors

| Analogue | C-Substituent | Key Precursor | Synthetic Strategy |

| 1a | C2-Phenyl | N-protected amino alcohol and a phenyl-substituted epoxide | Ring-closing metathesis |

| 1b | C3-Ethyl | Diethyl-substituted building block | Intramolecular Williamson ether synthesis |

| 1c | C5-Fluoro | Fluorinated starting material | Nucleophilic substitution followed by cyclization |

| 1d | C6-Hydroxymethyl | Protected hydroxymethyl group in the precursor | Deprotection after ring formation |

This table presents hypothetical data for illustrative purposes.

Synthesis and Reactivity of N-Substituted Analogues

The secondary amine in the 1,4-oxazepane ring provides a convenient handle for the synthesis of a wide array of N-substituted analogues. Standard N-alkylation, N-acylation, and reductive amination reactions can be employed to introduce diverse functionalities.

The reactivity of the nitrogen atom is influenced by its steric and electronic environment. The presence of the bulky trifluoromethyl and methyl groups at the adjacent C7 position may sterically hinder the approach of reactants to the nitrogen atom. The electron-withdrawing nature of the trifluoromethyl group can also decrease the nucleophilicity of the nitrogen.

Table 2: Synthesis of N-Substituted Analogues via Different Reaction Pathways

| Analogue | N-Substituent | Reaction Type | Reagent |

| 2a | N-Benzyl | N-Alkylation | Benzyl bromide |

| 2b | N-Acetyl | N-Acylation | Acetic anhydride (B1165640) |

| 2c | N-Sulfonyl | N-Sulfonylation | Toluenesulfonyl chloride |

| 2d | N-(2-pyridyl) | Buchwald-Hartwig amination | 2-Bromopyridine |

This table presents hypothetical data for illustrative purposes.

Synthesis of Oxazepane Ring-Modified and Fused Analogues

Modification of the 1,4-oxazepane ring itself or the synthesis of fused analogues can lead to compounds with novel three-dimensional shapes and potentially different biological activities. Ring-expansion or ring-contraction strategies, though synthetically challenging, can provide access to related seven-membered or other heterocyclic systems.

Fused analogues, where the 1,4-oxazepane ring is annulated with another ring system (e.g., a benzene (B151609) or pyridine (B92270) ring), can be synthesized through intramolecular cyclization reactions where one of the reactants is a pre-functionalized aromatic or heteroaromatic compound. These rigidified structures are of particular interest for probing the conformational requirements of biological targets.

Comparative Spectroscopic and Computational Analysis of Derivatives

A comprehensive spectroscopic and computational analysis is essential for the structural elucidation and conformational understanding of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy provides detailed information about the chemical environment of each atom. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity, while NOESY can provide insights into the spatial proximity of protons and thus the preferred conformation in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups in the derivatives.

Computational Analysis: Density functional theory (DFT) calculations are often employed to predict the stable conformations of the 1,4-oxazepane ring and its derivatives. These calculations can also provide theoretical spectroscopic data (e.g., NMR chemical shifts) that can be compared with experimental values to confirm structural assignments.

Table 3: Comparative Spectroscopic Data for Selected Analogues

| Analogue | Key ¹⁹F NMR Shift (ppm) | Key ¹H NMR Signal (ppm) | Calculated Dipole Moment (Debye) |

| Parent | -75.2 | 3.1 (N-H) | 2.5 |

| 2a | -75.5 | 3.7 (N-CH₂Ph) | 2.8 |

| 2b | -74.9 | 2.1 (N-COCH₃) | 3.5 |

This table presents hypothetical data for illustrative purposes.

Influence of Structural Modifications on Reactivity, Conformational Preferences, and Biological Interactions

Structural modifications to the this compound core have a profound impact on its chemical reactivity, conformational landscape, and potential biological interactions.

Reactivity: The introduction of electron-withdrawing or -donating groups on the nitrogen or carbon atoms can modulate the nucleophilicity and basicity of the nitrogen atom, as well as the reactivity of other parts of the molecule.

Conformational Preferences: The flexible seven-membered 1,4-oxazepane ring can adopt several low-energy conformations, such as chair and boat forms. The nature and position of substituents can significantly influence the equilibrium between these conformers. Computational studies can help in understanding these conformational preferences. nih.gov

Future Directions and Emerging Research Avenues for 7 Methyl 7 Trifluoromethyl 1,4 Oxazepane Research

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Current synthetic routes to complex trifluoromethylated compounds can be lengthy and may rely on harsh reagents or produce significant waste. rsc.org Future research will likely focus on developing greener, more efficient synthetic pathways to 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane. This could involve catalytic asymmetric methods to establish the chiral center, minimizing the need for chiral resolution steps. nih.gov Isomerization reactions, known for their atom economy, could also be explored as an efficient tool for synthesizing complex fluorinated compounds. rsc.org

A key goal would be to move away from multi-step, low-yield processes towards streamlined, one-pot reactions that reduce solvent use and energy consumption. The application of flow chemistry could offer a scalable and safer method for handling potentially hazardous fluorinating agents.

| Metric | Potential "Traditional" Approach | Future Sustainable Approach |

|---|---|---|

| Starting Materials | Multi-step from commodity chemicals | Readily available, potentially bio-derived precursors |

| Key Transformation | Stoichiometric trifluoromethylation | Catalytic, enantioselective trifluoromethylation |

| Atom Economy | Low to moderate | High |

| Solvent/Energy Use | High | Minimized (e.g., flow chemistry, solvent-free) |

| Byproducts | Significant, potentially hazardous | Minimal, recyclable, or non-toxic |

Identification of Novel Biological Targets and Elucidation of Undiscovered Mechanistic Pathways

The trifluoromethyl group can significantly alter the electronic properties and binding interactions of a molecule with biological targets. mdpi.com A crucial avenue of future research will be to screen this compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover novel bioactivities. Given the prevalence of trifluoromethylated compounds in pharmaceuticals, this molecule could exhibit potential as an anticancer, antiviral, or antimicrobial agent. rsc.orgnih.gov

Once a biological activity is identified, subsequent research would focus on elucidating the precise mechanism of action. This involves techniques such as target-based screening, proteomics, and structural biology to understand how the compound interacts with its target protein at a molecular level. The unique conformation of the 1,4-oxazepane (B1358080) ring combined with the electronic influence of the trifluoromethyl group could lead to novel binding modes and previously undiscovered mechanistic pathways.

Integration into Advanced Nanotechnology and Optoelectronic Materials Research

The incorporation of fluorine-containing moieties is a growing area of interest in materials science due to the unique properties they impart. noticiasambientales.com Future research could explore the integration of this compound into advanced materials. For instance, its distinct polarity and thermal stability could make it a valuable component in the design of novel electrolytes for batteries or as a dopant in organic light-emitting diodes (OLEDs).

In nanotechnology, the compound could be used as a building block for self-assembling monolayers or as a functional group on nanoparticles to modify their surface properties, such as hydrophobicity and thermal stability. Its potential application in creating fluorinated polymers with specialized optical or electronic properties represents another exciting frontier.

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery. nih.govrswebsols.com These computational tools can be applied to this compound in several ways. ML models can predict various physicochemical and biological properties, such as solubility, toxicity, and binding affinity for different targets, thereby accelerating the screening process and reducing the need for extensive laboratory experiments. nih.govchemrxiv.org

Generative AI algorithms could design novel derivatives of this compound with optimized properties. rswebsols.com By training on large datasets of existing molecules, these models can propose new structures with enhanced activity or improved pharmacokinetic profiles. This approach allows for the exploration of a vast chemical space to identify the most promising candidates for further development. nih.govrswebsols.com

| Derivative | Predicted Property | Predicted Outcome | Confidence Score |

|---|---|---|---|

| Derivative A (Aromatic substitution) | Kinase Inhibitory Activity (IC50) | 50 nM | 0.92 |

| Derivative B (Ring modification) | Aqueous Solubility | High | 0.88 |

| Derivative C (Side-chain extension) | Metabolic Stability | Improved 2-fold | 0.85 |

| Derivative D (Bioisosteric replacement) | Reduced hERG Liability | Low Risk | 0.95 |

Prospective for Interdisciplinary Research Collaborations and Translational Impact

Realizing the full potential of this compound will require extensive interdisciplinary collaboration. Synthetic chemists will need to work with computational chemists to design and create new derivatives. Biologists and pharmacologists will be essential for screening these compounds and elucidating their mechanisms of action. Furthermore, collaborations with materials scientists and engineers could unlock novel applications in nanotechnology and electronics.

The ultimate goal of this research is translational impact—moving from fundamental scientific discovery to real-world applications. If promising biological activity is discovered, collaborations with pharmaceutical companies and clinical researchers would be necessary to advance the compound through preclinical and clinical development. Similarly, if it shows potential in materials science, partnerships with technology companies could lead to its incorporation into next-generation devices. This collaborative, bench-to-bedside and lab-to-market approach will be crucial for translating the scientific promise of this compound into tangible benefits.

Q & A

Q. What are the common synthetic routes for 7-methyl-7-(trifluoromethyl)-1,4-oxazepane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of appropriately substituted precursors. Key steps include:

- Ring-Closure Strategies : Use of carbamate or amide intermediates under acidic or basic conditions to form the oxazepane ring .

- Trifluoromethyl Group Introduction : Electrophilic trifluoromethylation via reagents like TMSCF₃ or transition-metal catalysis to ensure regioselectivity .

- Optimization : Yield is highly sensitive to solvent choice (e.g., THF or DMF), temperature (40–80°C), and catalyst (e.g., Et₃N for deprotonation). For example, prolonged reaction times (>72 hours) at 40°C in THF improved purity but reduced yield due to side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural Confirmation : X-ray crystallography is the gold standard for resolving stereochemistry and ring conformation. For example, analogous oxazaphosphepines were characterized via X-ray to confirm chair-like ring conformations .

- Spectroscopic Techniques :

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of the trifluoromethyl group on ring stability .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) under controlled conditions (pH, temperature, cell lines) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with cyclopropyl) to isolate biological contributions. For example, cyclopropyl analogs showed reduced cytotoxicity but retained antimicrobial activity .

- In Silico Screening : Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes vs. mammalian kinases) to explain selectivity .

Q. What strategies are effective in resolving low yields during scale-up synthesis?

Methodological Answer:

- Process Optimization :

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, reducing side reactions observed in batch syntheses at >10g scales .

- Purification : Use of preparative HPLC or fractional crystallization (e.g., hexane/ethyl acetate gradients) to separate diastereomers or byproducts .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Metabolite Profiling : Liver microsome assays (e.g., human S9 fraction) combined with UPLC-QTOF identify oxidative metabolites, guiding structural modifications for improved stability .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison : Conduct parallel NMR (¹H, ¹³C, ¹⁹F) and HRMS analyses to identify impurities or stereochemical variations .

- Contamination Checks : Use ICP-MS to detect trace metal catalysts (e.g., Pd) that may alter reactivity or spectral profiles .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to quantify batch-to-batch variability .

Advanced Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products